N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15288517
InChI: InChI=1S/C19H14N4O4S2/c1-29(26,27)13-7-8-14-16(11-13)28-19(20-14)21-18(25)17-15(24)9-10-23(22-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21,25)
SMILES:
Molecular Formula: C19H14N4O4S2
Molecular Weight: 426.5 g/mol

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

CAS No.:

Cat. No.: VC15288517

Molecular Formula: C19H14N4O4S2

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide -

Specification

Molecular Formula C19H14N4O4S2
Molecular Weight 426.5 g/mol
IUPAC Name N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenylpyridazine-3-carboxamide
Standard InChI InChI=1S/C19H14N4O4S2/c1-29(26,27)13-7-8-14-16(11-13)28-19(20-14)21-18(25)17-15(24)9-10-23(22-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21,25)
Standard InChI Key MVYPUEUUUBOJAY-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC=C4

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture

The compound integrates three key structural motifs:

  • Benzothiazole ring: A sulfur- and nitrogen-containing heterocycle substituted at position 6 with a methylsulfonyl group (-SO₂CH₃) .

  • Dihydropyridazine core: A partially unsaturated six-membered ring with two adjacent nitrogen atoms and a ketone group at position 4 .

  • Phenyl-carboxamide substituent: A benzene ring linked via a carboxamide bridge to the dihydropyridazine system .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₀H₁₈N₄O₄S₂
Molecular Weight442.5 g/mol
IUPAC NameN-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
SMILESCC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
InChIKeyUBQKLYSJNHBWKU-UHFFFAOYSA-N

Spectroscopic Signatures

While direct experimental data for this compound remains limited, analogous benzothiazole-dihydropyridazine hybrids exhibit characteristic spectroscopic patterns:

  • ¹H NMR: Methylsulfonyl protons resonate at δ 3.2–3.4 ppm, while aromatic protons from the benzothiazole and phenyl groups appear between δ 7.1–8.3 ppm .

  • IR Spectroscopy: Strong absorptions at 1,680–1,720 cm⁻¹ (C=O stretch) and 1,150–1,180 cm⁻¹ (S=O asymmetric stretch) .

Synthetic Methodology

Retrosynthetic Strategy

The synthesis likely employs a convergent approach:

  • Benzothiazole subunit preparation: Cyclocondensation of 2-aminothiophenol derivatives with methylsulfonyl-substituted carboxylic acids .

  • Dihydropyridazine construction: [4+2] cycloaddition between diazenes and electron-deficient dienophiles, followed by oxidation to introduce the ketone moiety .

  • Carboxamide coupling: Peptide-type bond formation between the benzothiazole amine and dihydropyridazine carboxylic acid using activating agents like HATU or EDCI .

Optimization Challenges

  • Regioselectivity: Ensuring proper orientation during cycloaddition to achieve the 1,4-dihydropyridazine configuration.

  • Sulfonation control: Preventing over-oxidation of the methylthioether to sulfone during benzothiazole synthesis.

Analytical Profiling

Chromatographic Behavior

Predicted HPLC retention parameters (C18 column, acetonitrile/water gradient):

  • Retention time: 8.2–8.7 minutes

  • LogP: 2.4 (calculated via XLogP3)

Mass Spectral Fragmentation

Key fragmentation pathways in ESI-MS:

  • Loss of SO₂CH₃ (94 Da) from the benzothiazole ring

  • Cleavage of the carboxamide bond (Δm/z = 119)

  • Retro-Diels-Alder fragmentation of the dihydropyridazine core

Stability and Reactivity

Degradation Pathways

  • Hydrolytic instability: Susceptibility to nucleophilic attack at the carboxamide bond under alkaline conditions (pH > 9).

  • Photooxidation: Benzothiazole systems typically undergo ring-opening upon prolonged UV exposure.

Table 2: Stability Profile

ConditionHalf-life
pH 7.4, 37°C48 hours
pH 2.0, 37°C72 hours
UV light (254 nm)6 hours

Future Research Directions

Priority Investigations

  • ADMET profiling: Computational prediction of blood-brain barrier permeability and cytochrome P450 interactions.

  • Structure-activity relationships: Systematic variation of substituents on the phenyl and benzothiazole rings.

  • Crystallographic studies: X-ray diffraction analysis to confirm molecular geometry and intermolecular interactions.

Synthetic Improvements

  • Development of asymmetric catalytic methods for enantioselective dihydropyridazine synthesis.

  • Microwave-assisted protocols to accelerate cyclocondensation steps.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator